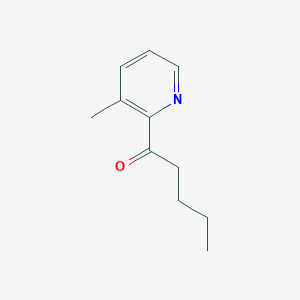
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
Übersicht
Beschreibung
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide, also known as CIP, is a synthetic compound used in scientific research. CIP is a highly potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an important enzyme in the regulation of inflammation, and CIP has been used to study its role in various physiological processes. CIP has been used in a variety of scientific research applications, including studies of inflammation, cell signaling, and cancer.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Studies on similar compounds focus on chemical synthesis and modification for various applications, including the development of pharmaceuticals and materials science. For example, the synthesis of complex molecules through regioselective metalation using pivaloyl as a directing group highlights the importance of precise chemical modifications in creating compounds with desired properties and activities (Straub, 1993).
Biological Applications
Research on compounds with structural similarities includes their use in therapeutic applications, such as cystic fibrosis therapy, where specific correctors are designed to improve cellular processing of defective proteins (Yu et al., 2008). This indicates the potential of such compounds in addressing complex biological challenges.
Material Science and Coordination Chemistry
In materials science, the formation of heterometallic coordination polymers from pivalate blocks and their properties, such as sorption and catalytic activities, are of significant interest (Sotnik et al., 2015). These studies illustrate the utility of chemical compounds in developing materials with specific functionalities.
Photophysical Properties
The study of photophysical properties of amidate-bridged Pt(bpy) dimers linked to Ru(bpy)3(2+) derivatives (Hirahara et al., 2011) showcases the exploration of compounds for their potential in photochemical applications, including light-activated processes and materials.
Eigenschaften
IUPAC Name |
N-[2-chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClIN2O3/c1-13(2,3)12(18)17-9-7(11(19-4)20-5)6-8(15)16-10(9)14/h6,11H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUNRCWWDRWFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1C(OC)OC)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)

![{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428101.png)




![3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B1428111.png)
